molecular formula C8H9N5O B13969436 2-Amino-6-ethylpteridin-4(1H)-one CAS No. 25716-32-9

2-Amino-6-ethylpteridin-4(1H)-one

Cat. No.: B13969436
CAS No.: 25716-32-9
M. Wt: 191.19 g/mol
InChI Key: BOLYAZAICFKNFX-UHFFFAOYSA-N
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Description

2-Amino-6-ethylpteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethylpteridin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-ethylpyrimidine with formic acid or formamide, followed by cyclization to form the pteridine ring system. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethylpteridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can yield dihydropteridine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pteridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pteridines, dihydropteridines, and oxidized pteridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-6-ethylpteridin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its role in biological systems, particularly in enzyme cofactors and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to folate metabolism.

    Industry: It is used in the synthesis of dyes and pigments, as well as in the development of fluorescent probes for biochemical assays.

Mechanism of Action

The mechanism of action of 2-Amino-6-ethylpteridin-4(1H)-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor or activator, depending on its structure and the specific biological context. It may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-hydroxypteridine
  • 6-Methylpterin
  • Biopterin
  • Folic Acid

Comparison

2-Amino-6-ethylpteridin-4(1H)-one is unique due to its ethyl substitution at the 6-position, which can influence its chemical reactivity and biological activity. Compared to other pteridines, it may exhibit different pharmacokinetic properties and binding affinities to biological targets, making it a valuable compound for specific research applications.

Properties

CAS No.

25716-32-9

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

2-amino-6-ethyl-3H-pteridin-4-one

InChI

InChI=1S/C8H9N5O/c1-2-4-3-10-6-5(11-4)7(14)13-8(9)12-6/h3H,2H2,1H3,(H3,9,10,12,13,14)

InChI Key

BOLYAZAICFKNFX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C(=N1)C(=O)NC(=N2)N

Origin of Product

United States

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